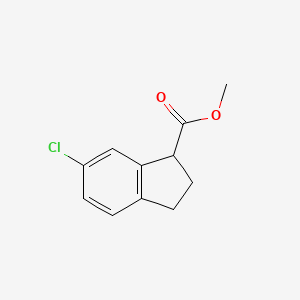

Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate

Beschreibung

Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is a bicyclic organic compound featuring a fused indene core substituted with a chlorine atom at the 6-position and a methyl ester group at the 1-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis. Notably, it has been utilized in the development of positron emission tomography (PET) radioligands, such as in the synthesis of racemic precursor 9 via nucleophilic substitution reactions with quinazoline derivatives (84% yield for intermediate 8 and 61% over subsequent steps) . Its reactivity stems from the electron-withdrawing chlorine and ester groups, which enhance electrophilic substitution and nucleophilic displacement, respectively.

Eigenschaften

Molekularformel |

C11H11ClO2 |

|---|---|

Molekulargewicht |

210.65 g/mol |

IUPAC-Name |

methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate |

InChI |

InChI=1S/C11H11ClO2/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9H,3,5H2,1H3 |

InChI-Schlüssel |

DIPQEXYHXNXKIY-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1CCC2=C1C=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-6-chlor-2,3-dihydro-1H-inden-1-carboxylat beinhaltet typischerweise die Chlorierung von 2,3-Dihydro-1H-inden-1-carboxylat, gefolgt von einer Veresterung. Eine übliche Methode beinhaltet die Reaktion von 2,3-Dihydro-1H-inden-1-carbonsäure mit Thionylchlorid, um das Chloratom einzuführen, gefolgt von einer Veresterung mit Methanol in Gegenwart eines Katalysators wie Schwefelsäure .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der öffentlichen Domäne nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich ähnliche Schritte wie die Labormethoden beinhalten, die auf Ausbeute und Effizienz optimiert sind. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen umfassen, um die Reaktionsbedingungen präzise zu kontrollieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Methyl-6-chlor-2,3-dihydro-1H-inden-1-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Medizin: Für seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Synthese von Verbindungen mit entzündungshemmenden oder krebshemmenden Eigenschaften.

Industrie: Verwendet bei der Herstellung von Spezialchemikalien und -materialien.

Wirkmechanismus

Der Wirkmechanismus von Methyl-6-chlor-2,3-dihydro-1H-inden-1-carboxylat ist nicht gut dokumentiert. Seine Wirkungen werden wahrscheinlich durch Wechselwirkungen mit spezifischen molekularen Zielstrukturen vermittelt, wie z. B. Enzymen oder Rezeptoren, die biochemische Pfade verändern können. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und der Struktur der Verbindung ab.

Wissenschaftliche Forschungsanwendungen

Antiviral and Anticancer Properties

Research indicates that methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate exhibits potential antiviral and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors that modulate cellular pathways associated with disease processes. Its unique functional groups enhance its ability to bind selectively to biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

A study investigated the compound's effects on cancer cell lines, revealing significant cytotoxicity against several types of cancer cells. The results suggested that the compound inhibits cell proliferation through apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment.

Organic Synthesis Applications

Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structural uniqueness allows for the formation of various derivatives, enhancing its utility in synthetic chemistry. The compound's ability to participate in multiple chemical reactions makes it valuable for developing new materials and pharmaceuticals.

Agrochemical Applications

The compound also shows promise in agrochemical applications due to its biological activity. It can serve as a precursor for developing herbicides or insecticides, contributing to sustainable agricultural practices. Its interactions with biological systems may lead to the discovery of new agrochemicals that are effective yet environmentally friendly.

Comparative Analysis with Related Compounds

To better understand the uniqueness of methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate | Structure | Contains a hydroxyl group that enhances solubility and reactivity. |

| Methyl 6-methoxy-2,3-dihydro-1H-indene-1-carboxylate | Structure | Features a methoxy group that may influence electronic properties. |

| Methyl 5-chloro-2,3-dihydro-1H-indene-5-carboxylate | Structure | Different substitution pattern affecting chemical reactivity and biological activity. |

This table illustrates how methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is distinct due to its specific substitution pattern involving both chloro and carboxylate groups.

Wirkmechanismus

The mechanism of action for Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can alter biochemical pathways. The exact pathways and targets would depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate ()

- Substituents: Incorporates a benzodithiazine ring with sulfone (SO₂) and methylhydrazino groups.

- Properties: Higher crystallinity (mp 252–253°C) due to sulfone groups, which enhance stability. The hydrazino group enables chelation, useful in metal-binding applications .

- Applications : Primarily explored in heterocyclic chemistry for antimicrobial agents.

(S)-Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate ()

- Substituents: Amino group replaces chlorine at position 1.

- Properties: Increased nucleophilicity due to the amino group. Synthesized via hydrolysis/esterification (93% yield) .

- Applications : Chiral building block for bioactive molecules, such as spiro oxazolidinediones.

Methyl (1R trans,2S trans)-1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate ()

- Substituents : Hydroxyl, prenyl, and ketone groups.

- Properties : Exhibits significant anti-inflammatory and anti-diabetic activity (IC₅₀ < 10 µM in vitro) due to hydrogen-bonding capabilities of hydroxyl groups .

- Applications : Natural product derivative for therapeutic development.

Halogen and Ester Variants

Methyl 6-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate ()

- Substituents : Bromine replaces chlorine.

- Properties : Larger atomic radius of bromine enhances leaving-group ability in SN2 reactions.

- Applications : Explored in cross-coupling reactions for aryl halide synthesis .

Electronic and Reactivity Profiles

- Electron-Withdrawing Groups : The chlorine atom in the target compound directs electrophilic substitution to the 5-position, while the ester group facilitates nucleophilic displacement at the carbonyl carbon.

- Steric Effects : Bulky substituents (e.g., prenyl in ) reduce reaction rates in sterically demanding environments, whereas smaller groups (e.g., methyl ester) enhance accessibility.

Biologische Aktivität

Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate belongs to the class of indene derivatives, characterized by a bicyclic structure. The presence of the chloro group and carboxylate moiety contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on cholinesterases, which are critical in neurodegenerative diseases. For instance, derivatives of indanones have demonstrated significant inhibition of acetylcholinesterase (AChE) with IC50 values in the nanomolar range .

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Induction of Apoptosis : Research indicates that related compounds can promote apoptosis in cancer cells by degrading inhibitor of apoptosis (IAP) proteins, thus sensitizing cells to apoptotic signals .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities associated with methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate and its derivatives:

Case Study 1: Cholinesterase Inhibition

A study investigating the cholinesterase inhibitory activity of various indanone derivatives found that methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate exhibited potent inhibition against AChE. The study measured IC50 values and compared them with known inhibitors, demonstrating its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Antioxidant Activity

In vitro assays were conducted to evaluate the antioxidant capacity of methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate. Results indicated significant radical scavenging activity, suggesting its application as a natural antioxidant in food preservation or as a dietary supplement.

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate. Toxicological assessments indicate low toxicity levels with minimal side effects when administered at therapeutic doses. Furthermore, studies have shown promising results in animal models for treating conditions related to oxidative stress and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.